molecular formula C24H23F2NO3 B589071 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide CAS No. 1197811-72-5

2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide

Cat. No. B589071
CAS RN: 1197811-72-5
M. Wt: 411.449
InChI Key: CJMGACWDXHCPAC-JPYJTQIMSA-N
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Description

The compound “2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide” is a potential cholesterol absorption inhibitor . It was first synthesized by Jean Guillon and his team at the University of Bordeaux .

Scientific Research Applications

  • Cholesterol Absorption Inhibition : The compound has been synthesized as a potential new cholesterol absorption inhibitor (Guillon, Stiebing, & Robba, 2000).

  • Impurity in Pharmaceutical Synthesis : It has been identified as a process-related impurity in the synthesis of ezetimibe, a drug used to lower cholesterol levels. Its structure was elucidated using LC/MS/MS and NMR (Raman et al., 2010), and was also characterized during the synthesis of ezetimibe in another study (Guntupalli et al., 2014).

  • Anticonvulsant Properties : Related compounds, like DL-Fluorobenzenamides, have shown anticonvulsant activity in seizures induced by pentylenetetrazol in mice (Meza-Toledo et al., 2008).

  • Alzheimer's Disease Therapy : Tetrahydrosalens with a similar structural motif have been evaluated for their potential use in Alzheimer's disease therapeutics due to their significant affinity for metal ions and ability to disrupt aberrant metal-peptide interactions, a key factor in Alzheimer's disease etiology (Storr et al., 2009).

  • DNA Cleavage Activity : A related diiron(III) complex has been designed for the hydrolytic cleaving of DNA, showing increased efficiency compared to a precursor compound (Chen et al., 2007).

  • Prodrug for Neurokinin-1 Receptor Antagonists : Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists, with a similar structural framework, have been identified as water-soluble prodrugs suitable for intravenous administration in humans (Hale et al., 2000).

  • Taste-Active Compounds in Food Processing : Amides generated by lactone aminolysis under food processing conditions have shown taste-enhancing properties, with structural similarities to the compound (Suess et al., 2013).

  • Fungal Biotransformation : The compound has been identified as a product of structural transformation of ezetimibe by fungi, highlighting the ability of certain fungi to metabolize halogenated compounds (Pervaiz et al., 2014).

properties

IUPAC Name

(2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2NO3/c25-19-6-3-17(4-7-19)23(29)14-5-18(15-16-1-12-22(28)13-2-16)24(30)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23,28-29H,5,14-15H2,(H,27,30)/t18-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMGACWDXHCPAC-JPYJTQIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CCC(C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729059
Record name (2R,5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197811-72-5
Record name (2R,5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How was 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide produced?

A: This compound was identified as a metabolite of ezetimibe produced by the fungi Beauvaria bassiana and Cunninghamella blakesleeana. [] This fungal biotransformation process highlights the capability of these fungi to metabolize halogenated compounds and drugs typically processed by the UDP-Glucuronyl Transferase System. []

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